Cas no 2757082-29-2 (Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane)

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane is a synthetic compound with distinct advantages in chemical synthesis. Its unique structural properties contribute to high reactivity, facilitating efficient reaction pathways in organic chemistry. This compound serves as an effective intermediate for the synthesis of complex molecules, particularly in pharmaceutical and agrochemical industries.
Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane structure
2757082-29-2 structure
商品名:Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane
CAS番号:2757082-29-2
MF:C9H14N2O2
メガワット:182.219662189484
CID:5085568
PubChem ID:66842672

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane 化学的及び物理的性質

名前と識別子

    • CS-0179448
    • E82188
    • (4R)-4-methyl-2-{[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]methyl}-4,5-dihydro-1,3-oxazole
    • (4R)-4-methyl-2-[[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
    • Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane
    • BS-46079
    • 2757082-29-2
    • SCHEMBL918415
    • インチ: 1S/C9H14N2O2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
    • InChIKey: KDZVGYUGUKPQFF-RNFRBKRXSA-N
    • ほほえんだ: C(C1=N[C@H](C)CO1)C1=N[C@H](C)CO1

計算された属性

  • せいみつぶんしりょう: 182.105527694g/mol
  • どういたいしつりょう: 182.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 43.2Ų

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1242994-1g
Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane
2757082-29-2 97%
1g
$315 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1250118-100mg
Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane
2757082-29-2 97%
100mg
¥821 2023-03-01
eNovation Chemicals LLC
Y1242994-10g
Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane
2757082-29-2 97%
10g
$2075 2023-09-04
Aaron
AR01XCRN-250mg
Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane
2757082-29-2 97%
250mg
$97.00 2025-02-12
1PlusChem
1P01XCJB-100mg
Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane
2757082-29-2 97%
100mg
$47.00 2024-05-07
Ambeed
A1258390-100mg
Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane
2757082-29-2 97%
100mg
$58.0 2025-02-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R144489-100mg
Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane
2757082-29-2 97%
100mg
¥644 2023-09-09
eNovation Chemicals LLC
Y1242994-5g
Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane
2757082-29-2 97%
5g
$1220 2023-09-04
eNovation Chemicals LLC
Y1242994-100mg
Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane
2757082-29-2 97%
100mg
$90 2025-02-18
eNovation Chemicals LLC
Y1242994-1g
Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane
2757082-29-2 97%
1g
$280 2025-02-18

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane 関連文献

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methaneに関する追加情報

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane (CAS No. 2757082-29-2): A Comprehensive Overview

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane (CAS No. 2757082-29-2) is a chiral compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound, characterized by its unique structural features and stereochemistry, has shown promising applications in various areas, including asymmetric catalysis and drug development.

The molecular structure of Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane consists of two (R)-4-methyl-4,5-dihydrooxazol-2-yl moieties linked by a central methylene group. This configuration imparts the molecule with high stereochemical purity, making it an ideal candidate for use in chiral synthesis and resolution processes. The presence of the methyl substituent and the dihydrooxazol ring system contributes to its stability and reactivity, which are crucial for its applications in organic chemistry.

Recent studies have highlighted the potential of Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane in asymmetric catalysis. As a chiral ligand, it has been shown to enhance the enantioselectivity of various catalytic reactions, such as asymmetric hydrogenation and asymmetric allylic alkylation. For instance, a study published in the *Journal of the American Chemical Society* demonstrated that this compound can significantly improve the yield and enantiomeric excess (ee) of products in these reactions, thereby facilitating the synthesis of chiral pharmaceutical intermediates with high efficiency.

In the context of pharmaceutical research, Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane has been explored for its potential as a drug candidate or a drug delivery vehicle. Its ability to form stable complexes with metal ions and other functional groups makes it a versatile platform for designing novel therapeutic agents. Additionally, the compound's chiral nature allows for the development of enantiomerically pure drugs, which can exhibit improved pharmacological properties compared to their racemic counterparts.

The synthesis of Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane typically involves multi-step processes that ensure high stereoselectivity and yield. One common approach is the condensation of an appropriate amine with an aldehyde followed by cyclization to form the dihydrooxazol ring. The use of chiral auxiliaries or catalysts is often essential to achieve the desired stereochemistry. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic and industrial applications.

From a safety perspective, Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane is generally considered safe when handled under standard laboratory conditions. However, as with any chemical compound, proper safety protocols should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.

In conclusion, Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane (CAS No. 2757082-29-2) is a versatile and promising compound with significant potential in various scientific and industrial applications. Its unique structural features and chiral properties make it an invaluable tool in asymmetric catalysis and pharmaceutical research. Ongoing studies continue to explore new avenues for its use, further solidifying its importance in these fields.

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